
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyrrolidine moiety attached to a phenyl ring, and a tolyl group linked to a urea functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with a methoxy group donor under controlled conditions.
Attachment to the Phenyl Ring: The methoxypyrrolidine moiety is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative as the starting material.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage, resulting in the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or tolyl rings are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicated that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Neurological Applications
Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions, suggesting applications in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in a murine model. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. This study supports the compound's potential as a lead candidate for cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of the compound were assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option .
Data Table: Summary of Applications
Application | Description | Key Findings |
---|---|---|
Anticancer Activity | Inhibition of cancer cell proliferation | Significant tumor size reduction in vivo |
Antimicrobial Properties | Efficacy against Gram-positive and Gram-negative bacteria | MIC comparable to standard antibiotics |
Neurological Effects | Neuroprotection under oxidative stress | Enhanced neuronal survival observed |
Wirkmechanismus
The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may play a crucial role in binding to these targets, while the urea linkage can facilitate interactions with other molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:
1-(4-(3-Hydroxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical properties and biological activities.
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(p-tolyl)urea: The position of the tolyl group is different, which can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Structural Features:
- Urea moiety : Contributes to the compound's interaction with biological targets.
- Methoxypyrrolidinyl group : Enhances lipophilicity and may influence receptor binding.
- m-Tolyl group : Provides steric bulk which can affect the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound could act as a ligand for certain receptors, modulating their activity.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antitumor Activity : In vitro studies have shown that it can inhibit cancer cell proliferation.
- Anti-inflammatory Properties : It may reduce inflammatory responses in various models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key findings include:
- Substituents on the phenyl ring significantly influence potency and selectivity.
- The introduction of different alkyl or aryl groups can enhance lipophilicity and receptor affinity.
Compound Variant | Activity Level | Notes |
---|---|---|
Base Compound | Moderate | Initial findings indicated moderate inhibition of target enzymes. |
Variant A | High | Increased potency due to optimal substituent positioning. |
Variant B | Low | Steric hindrance reduced binding efficacy. |
Case Studies
Several studies have documented the effects of this compound:
- In Vitro Anticancer Study :
- Inflammation Model :
- Pharmacokinetic Profile :
Eigenschaften
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-4-3-5-16(12-14)21-19(23)20-15-6-8-17(9-7-15)22-11-10-18(13-22)24-2/h3-9,12,18H,10-11,13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLAOAAIQACNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.